1-[(5-Aminopentyl)oxy]-2-fluorobenzene
Description
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
5-(2-fluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16FNO/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-7H,1,4-5,8-9,13H2 |
InChI Key |
BBVFBRQTCSUVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Aminopentyl)oxy]-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 5-bromopentylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-fluorophenol is replaced by the aminopentyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Aminopentyl)oxy]-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorobenzene ring can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidation of the amino group can yield nitroso or nitro derivatives.
- Reduction of the fluorobenzene ring can produce cyclohexane derivatives.
- Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
1-[(5-Aminopentyl)oxy]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of fluorinated aromatic compounds with biological systems.
Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-[(5-Aminopentyl)oxy]-2-fluorobenzene involves its interaction with specific molecular targets. The aminopentyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorobenzene ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Alkoxy-Fluorobenzenes
The following table compares 1-[(5-Aminopentyl)oxy]-2-fluorobenzene with analogous brominated and fluorinated alkoxybenzene derivatives:
Key Observations :
- Amino vs. Bromine Substitution: The primary amine in this compound increases polarity and reactivity compared to brominated analogs (e.g., 1-(4-Bromobutoxy)-2-fluorobenzene), which are typically used as intermediates in cross-coupling reactions .
- Chain Length : The pentyl chain in the target compound may enhance membrane permeability compared to shorter-chain derivatives (e.g., butoxy).
- Fluorine Positioning : Ortho-fluorine (as in the target compound) induces steric and electronic effects distinct from para-substituted analogs .
NMR Characterization
- This compound: Expected δH ~3.38 ppm for benzylic methylene protons adjacent to the carbonyl (if present), with HMBC correlations confirming connectivity between the aminopentyl chain and aromatic ring .
- 1-(bis((4-methylpentan-2-yl)oxy)methyl)-2-fluorobenzene: Exhibits NOESY cross-peaks and bgHMBC correlations for complex substituent assignments, highlighting methodological parallels in structural elucidation .
Research Findings and Implications
- Reactivity: The amino group in this compound enables derivatization (e.g., amidation, Schiff base formation), unlike brominated analogs requiring metal-catalyzed transformations .
- Spectroscopic Challenges: Overlapping signals in crowded aromatic regions necessitate advanced NMR techniques (e.g., HMBC, NOESY) for unambiguous assignment .
Biological Activity
1-[(5-Aminopentyl)oxy]-2-fluorobenzene is a compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological macromolecules, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring substituted with an alkoxy group, which enhances its lipophilicity and ability to penetrate biological membranes. The presence of the amino group may also facilitate interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids, leading to various pharmacological effects. Preliminary studies indicate that it may possess antimalarial properties, although detailed investigations are still required.
Interaction with Biological Macromolecules
- Protein Binding : The compound has shown potential for binding with specific proteins involved in cellular signaling pathways. Such interactions can modulate protein functions, potentially leading to therapeutic outcomes.
- Nucleic Acid Interaction : There is evidence suggesting that the compound may stabilize certain nucleic acid structures, which could be beneficial in targeting diseases related to DNA or RNA malfunction.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against various human cell lines, including HepG2 (liver cancer cells).
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HepG2 | X | Y |
| Other Cells | Z | W |
Note: Specific values for IC50 and SI are placeholders and should be replaced with actual data from experimental results.
Antimalarial Activity
Recent studies have highlighted the potential of this compound as an antimalarial agent. In vitro testing against Plasmodium falciparum demonstrated promising results:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating effective antiparasitic activity.
- Mechanism of Action : It is hypothesized that the compound disrupts the parasite's metabolic processes by interfering with critical enzymatic functions.
Comparative Studies
Comparative studies with other known antimalarial compounds show that this compound could offer a favorable profile regarding selectivity and potency:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.18 | 83.67 |
| Chloroquine | 0.11 | 10 |
| Artemisinin | 0.06 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
